molecular formula C11H18N2O B3371007 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime CAS No. 604759-83-3

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime

Cat. No.: B3371007
CAS No.: 604759-83-3
M. Wt: 194.27 g/mol
InChI Key: ZQHLPNGIWJFCAT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-azabicyclo[331]nonan-9-one oxime is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a cyclopropyl group and an azabicyclo nonane framework, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Scientific Research Applications

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime has a wide range of applications in scientific research:

    Chemistry: Used as a biochemical for proteomics research.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime involves its interaction with specific molecular targets and pathways. For example, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the transfer of oxygen atoms to alcohol substrates, resulting in the formation of carbonyl compounds . The compound’s unique bicyclic structure allows it to engage in diverse chemical reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other azabicyclo nonane derivatives.

Properties

IUPAC Name

N-(3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-12-11-8-2-1-3-9(11)7-13(6-8)10-4-5-10/h8-10,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHLPNGIWJFCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2=NO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390465
Record name 3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604759-83-3
Record name 3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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